Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate
Description
Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a benzoyl group, a cyano group, and an ethyl ester group
Properties
CAS No. |
61679-73-0 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)12(8-15)9-17(10-16)13(18)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
InChI Key |
FTBJTYFCZVXNQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C#N)C(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate typically involves the reaction of benzoyl cyanide with ethyl cyanoacetate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines to form substituted amides.
Electrophilic Substitution: The benzoyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary or secondary amines are commonly used under mild conditions.
Electrophilic Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Condensation Reactions: Aldehydes or ketones are used in the presence of a base or acid catalyst
Major Products Formed
Nucleophilic Addition: Substituted amides.
Electrophilic Substitution: Substituted benzoyl derivatives.
Condensation Reactions: Various heterocyclic compounds
Scientific Research Applications
Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyanoacetamido) benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate: Contains a cyano group and an ethyl ester group, similar to Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate.
Uniqueness
The presence of both cyano and benzoyl groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
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